Cas no 1806841-19-9 (4-Bromo-6-chloro-3-(difluoromethyl)-2-hydroxypyridine)
4-Bromo-6-chloro-3-(difluoromethyl)-2-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-6-chloro-3-(difluoromethyl)-2-hydroxypyridine
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- Inchi: 1S/C6H3BrClF2NO/c7-2-1-3(8)11-6(12)4(2)5(9)10/h1,5H,(H,11,12)
- InChI Key: WCEPZJDOHBRFEQ-UHFFFAOYSA-N
- SMILES: BrC1C=C(NC(C=1C(F)F)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 287
- XLogP3: 2.1
- Topological Polar Surface Area: 29.1
4-Bromo-6-chloro-3-(difluoromethyl)-2-hydroxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024005496-500mg |
4-Bromo-6-chloro-3-(difluoromethyl)-2-hydroxypyridine |
1806841-19-9 | 97% | 500mg |
$999.60 | 2022-03-31 | |
| Alichem | A024005496-1g |
4-Bromo-6-chloro-3-(difluoromethyl)-2-hydroxypyridine |
1806841-19-9 | 97% | 1g |
$1,730.40 | 2022-03-31 |
4-Bromo-6-chloro-3-(difluoromethyl)-2-hydroxypyridine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-Bromo-6-chloro-3-(difluoromethyl)-2-hydroxypyridine
4-Bromo-6-chloro-3-(difluoromethyl)-2-hydroxypyridine: A Comprehensive Overview
The compound 4-Bromo-6-chloro-3-(difluoromethyl)-2-hydroxypyridine, with the CAS number 1806841-19-9, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with bromine, chlorine, difluoromethyl, and hydroxyl groups at specific positions. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical reactions and applications.
Recent studies have highlighted the potential of 4-Bromo-6-chloro-3-(difluoromethyl)-2-hydroxypyridine in drug discovery, particularly in the development of novel anti-cancer agents. Researchers have found that this compound exhibits remarkable selectivity towards certain cancer cell lines, potentially due to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The bromine and chlorine substituents are believed to play a critical role in enhancing the molecule's bioavailability and pharmacokinetic properties, making it a promising candidate for further preclinical testing.
In addition to its therapeutic applications, 4-Bromo-6-chloro-3-(difluoromethyl)-2-hydroxypyridine has also been explored for its utility in advanced materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, such as in the development of high-performance OLEDs (Organic Light Emitting Diodes). The difluoromethyl group contributes to the molecule's stability under high-energy conditions, while the hydroxyl group enhances its solubility in polar solvents, facilitating its integration into various electronic devices.
The synthesis of 4-Bromo-6-chloro-3-(difluoromethyl)-2-hydroxypyridine involves a multi-step process that requires precise control over reaction conditions to ensure optimal yields and purity. Recent advancements in catalytic chemistry have enabled more efficient syntheses, reducing production costs and environmental impact. These methods typically involve nucleophilic aromatic substitution reactions, where the bromine and chlorine substituents are introduced strategically to achieve the desired regioselectivity.
The physical and chemical properties of this compound have been extensively studied to understand its behavior under various conditions. For instance, its melting point, boiling point, and solubility profiles have been characterized using state-of-the-art analytical techniques such as differential scanning calorimetry (DSC) and gas chromatography (GC). These studies provide critical insights into its stability and suitability for different industrial applications.
In conclusion, 4-Bromo-6-chloro-3-(difluoromethyl)-2-hydroxypyridine stands out as a versatile compound with diverse applications across multiple scientific domains. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in future innovations within pharmaceuticals and materials science.
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